

(S)-3-(Thiophen-2-ylthio)butanoic acid chemical properties and structure

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Compound of Interest

Compound Name: (S)-3-(Thiophen-2-ylthio)butanoic acid

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An In-depth Technical Guide to **(S)-3-(Thiophen-2-ylthio)butanoic Acid**

Introduction

(S)-3-(Thiophen-2-ylthio)butanoic acid is a chiral organic compound featuring a thiophene ring linked via a thioether bond to a butanoic acid backbone.^[1] Its specific stereochemistry and the presence of both a carboxylic acid and a thiophene moiety make it a valuable building block in medicinal chemistry and materials science.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a key intermediate, particularly in the development of enzyme inhibitors.^{[2][3]}

Chemical Identity and Structure

The compound's structure incorporates a stereocenter at the C3 position of the butanoic acid chain, leading to its "(S)" designation based on the Cahn-Ingold-Prelog priority rules.^[1] This specific spatial arrangement is crucial for its biological activity and molecular recognition properties.^[1]

Table 1: Chemical Identifiers and Properties

Property	Value
IUPAC Name	(3S)-3-(thiophen-2-ylsulfanyl)butanoic acid[1][4]
CAS Number	133359-80-5[1][2][5]
Molecular Formula	C ₈ H ₁₀ O ₂ S ₂ [1][2][4]
Molecular Weight	202.29 g/mol [1][5]
Appearance	White to off-white solid or oily liquid[1][6]
Boiling Point	354.6 °C (Predicted)[1][5]
Density	1.30 g/cm ³ (Predicted)[1][5]
pKa	4.25 (Predicted)[1][5][7]
XLogP3	2.4[4]
Canonical SMILES	CC(CC(=O)O)SC1=CC=CS1
Isomeric SMILES	C--INVALID-LINK--SC1=CC=CS1
InChI Key	SIFFRIHCTBGQTC-LURJTMIESA-N[2]
Storage	2-8°C[1][5][7]

Spectroscopic Characterization

While extensive public domain spectral data for the pure (S)-enantiomer is limited, the following table outlines the predicted key signals based on its molecular structure.[1]

Table 2: Predicted Spectroscopic Signatures

Technique	Key Predicted Signals
¹ H NMR	δ 1.50 (d, 3H, CH ₃ -CH), δ 2.60 (dd, 1H, CH ₂ -COO), δ 3.80 (m, 1H, CH-S), δ 7.00-7.50 (m, 3H, thiophene ring protons)[1]
¹³ C NMR	Signals corresponding to methyl, methylene, methine, and carboxylic carbons, as well as four distinct signals for the thiophene ring carbons.
FTIR	Broad O-H stretch (carboxylic acid) around 3000 cm ⁻¹ , C=O stretch (carboxylic acid) around 1700 cm ⁻¹ , C-S stretch.
Mass Spec	Molecular ion peak (M ⁺) at m/z 202.01.

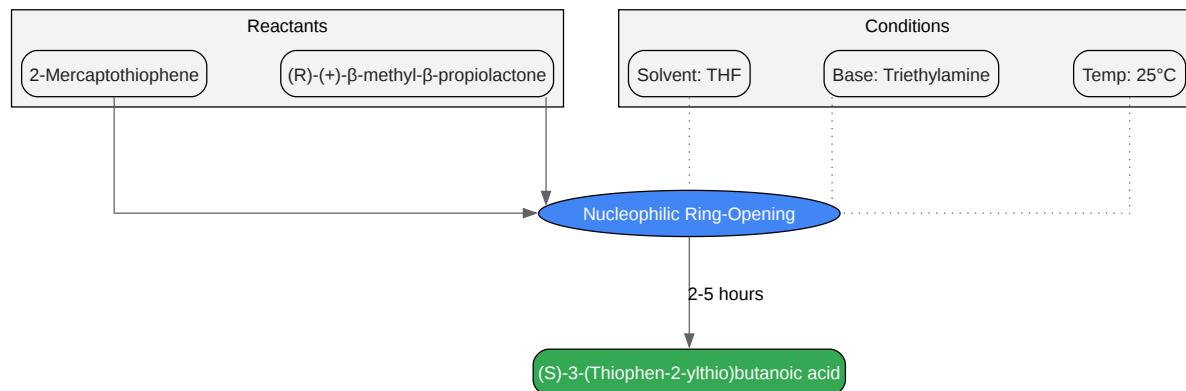
Experimental Protocols and Synthesis

(S)-3-(Thiophen-2-ylthio)butanoic acid is primarily synthesized through nucleophilic substitution reactions. The stereochemistry of the final product is dictated by the chirality of the starting materials.

Synthesis via Ring-Opening of β -Lactone

A common and efficient method involves the condensation of 2-mercaptopthiophene with a chiral β -lactone.[3]

- Reactants: 2-Mercaptopthiophene and (R)-(+)- β -methyl- β -propiolactone.[3]
- Base/Solvent: Triethylamine in an ethereal solvent such as tetrahydrofuran (THF).[3]
- Procedure: 2-Mercaptopthiophene is dissolved in THF, and triethylamine is added to form the thiolate salt. (R)-(+)- β -methyl- β -propiolactone is then added to the mixture. The reaction proceeds via nucleophilic attack of the thiolate on the β -carbon of the lactone, leading to ring-opening and formation of the desired (S)-enantiomer.[3]
- Conditions: The reaction is typically stirred at room temperature (around 25°C) for approximately 2-5 hours.[3]



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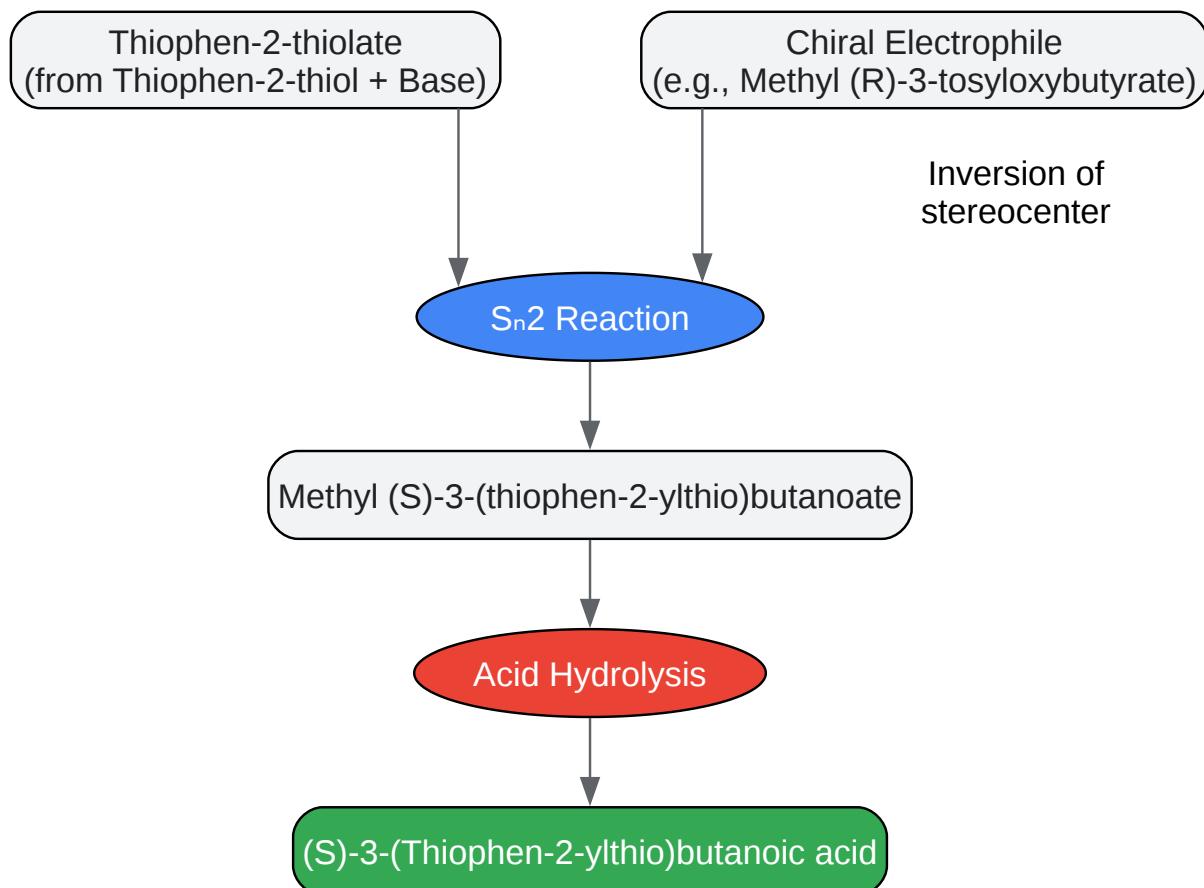
Caption: Synthesis of the target compound via β -lactone ring-opening.

Synthesis via $S_{n}2$ Displacement

This pathway utilizes a chiral 3-halobutanoic acid derivative.[\[2\]](#)

- Reactants: Thiophen-2-thiol and a chiral electrophile such as methyl (R)-3-(p-toluenesulfonyloxy)butyrate or (S)-3-bromobutanoic acid.[\[1\]](#)[\[2\]](#)
- Base/Solvent: A base like sodium hydride or potassium carbonate is used in an aprotic solvent like dimethylformamide (DMF) or THF.[\[1\]](#)
- Procedure: The base deprotonates thiophen-2-thiol to form the nucleophilic thiolate anion. This anion then displaces the leaving group (e.g., bromide or tosylate) from the chiral butanoic acid derivative in an $S_{n}2$ reaction. To obtain the (S)-product, an (R)-configured starting material is often used, as the $S_{n}2$ mechanism proceeds with an inversion of stereochemistry.[\[2\]](#) Historically, these reactions were run for several days at low

temperatures to maintain chirality, but optimized procedures at higher temperatures (41-45°C) can be completed in 2-4 hours.[2][8]



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Caption: Synthetic workflow involving an S_n2 displacement reaction.

Biohydrolysis Method

For the conversion of the corresponding nitrile, enzymatic hydrolysis has proven effective where chemical methods failed.

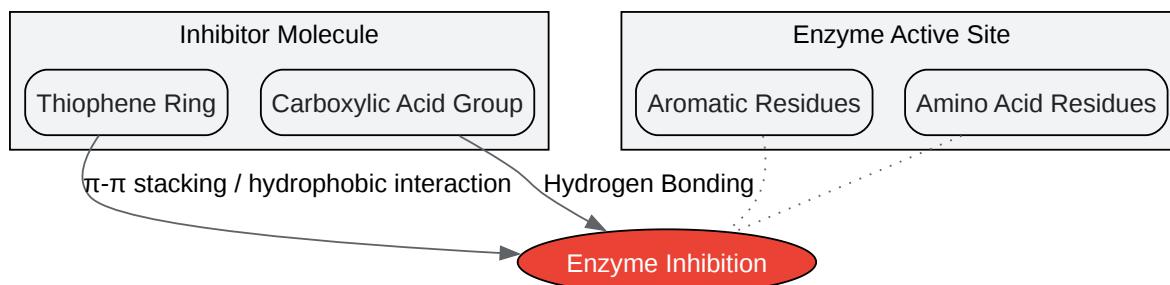
- Substrate: (S)-3-(thiophen-2-ylthio)butanenitrile.[9]
- Biocatalyst: Whole cells of bacterial strains expressing nitrile hydratase and amidase activities, such as recombinant *Rhodococcus erythropolis*.[9]

- Procedure: The nitrile is directly hydrolyzed by the bacterial enzymes to the corresponding carboxylic acid. This biocatalytic method is highly selective and can be performed on a gram scale.[9]

Applications and Mechanism of Action

(S)-3-(Thiophen-2-ylthio)butanoic acid is a significant intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.[1]

- Enzyme Inhibitors: It is a key precursor for the synthesis of carbonic anhydrase inhibitors.[2] [3] These drugs are used to treat ocular hypertension and glaucoma.[3] The compound's structure provides the necessary chiral scaffold for building molecules designed to fit into the active sites of specific enzymes.[2]
- General Mechanism: As a fragment in larger molecules, its thiophene ring can engage in interactions with aromatic residues in an enzyme's active site, while the carboxylic acid group can form crucial hydrogen bonds with amino acid residues.[1] This dual interaction can effectively block the enzyme's catalytic activity.[1]
- Materials Science: Precursors analogous to this compound are used in the development of organic semiconductors. The chiral side chain can influence the conformation and electronic properties of polythiophene-based materials.[2]



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Caption: General mechanism of enzyme inhibition by derivatives.

Conclusion

(S)-3-(Thiophen-2-ylthio)butanoic acid is a well-characterized chiral intermediate with significant value in drug discovery and materials science. Its stereospecific synthesis is achievable through several reliable chemical and biological methods. The compound's structural features make it an ideal starting point for the development of potent enzyme inhibitors, most notably for carbonic anhydrase. This guide provides researchers and drug development professionals with the core technical information necessary to utilize this versatile chemical building block in their work.

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